molecular formula C11H12FNO4S B2913423 4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-fluorobenzoic acid CAS No. 1155536-45-0

4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-fluorobenzoic acid

Cat. No.: B2913423
CAS No.: 1155536-45-0
M. Wt: 273.28
InChI Key: XKKKYDDEHQFNEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-fluorobenzoic acid is a chemical compound characterized by its unique structure, which includes a fluorine atom and a dioxothiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-fluorobenzoic acid typically involves multiple steps, starting with the preparation of the thiomorpholine ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-fluorobenzoic acid is used to study enzyme inhibition and receptor binding. Its fluorine atom can enhance the binding affinity to biological targets.

Medicine: This compound has potential applications in drug development, particularly in the design of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new products with improved performance.

Mechanism of Action

The mechanism by which 4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-fluorobenzoic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)benzoic acid

  • 3-Fluorobenzoic acid

  • Thiomorpholine derivatives

Uniqueness: 4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-fluorobenzoic acid stands out due to the presence of both the fluorine atom and the dioxothiomorpholine ring. This combination of functional groups provides unique chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

4-(1,1-dioxo-1,4-thiazinan-4-yl)-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4S/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-18(16,17)6-4-13/h1-2,7H,3-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKKYDDEHQFNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.